molecular formula C16H10BrF3N2OS B2983060 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 1023589-35-6

4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2983060
CAS No.: 1023589-35-6
M. Wt: 415.23
InChI Key: PWZJDODFBHJWPZ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 3-bromophenyl substituent at the 4-position of the thiazole ring and a 4-(trifluoromethoxy)phenyl group at the 2-amine position. This compound is part of a broader class of 2-aminothiazoles, which are widely explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3N2OS/c17-11-3-1-2-10(8-11)14-9-24-15(22-14)21-12-4-6-13(7-5-12)23-16(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJDODFBHJWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and trifluoromethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group may contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Biological Activity Reference
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl, 3-chloro-2-methylphenyl Antibacterial (Gram-positive)
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl, 4-nitrophenoxy Anthelmintic, antibacterial
4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine 2-Methoxyphenyl, 2-trifluoromethylphenyl Antitubercular (MIC: 1.25–2.5 µg/mL)
4-(3-Bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine 3-Bromophenyl, 4-trifluoromethoxyphenyl Under investigation (hypothetical)

Key Structural Differences :

  • Electron-Withdrawing Groups : Bromine (target) vs. nitro () or chlorine (). Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding.

Antimicrobial Activity

Compounds with 4-fluorophenyl or 4-nitrophenoxy groups (e.g., ) exhibit Gram-positive antibacterial activity (MIC: 8–32 µg/mL) and anthelmintic effects (EC50: 12–25 µg/mL). The target’s trifluoromethoxy group may enhance activity against resistant strains due to reduced susceptibility to enzymatic degradation .

Anticancer and Anti-Inflammatory Activity

Thiazoles with adamantyl () or pyridinyl groups () show anticancer activity (IC50: 5–20 µM). The bromine atom in the target compound could act as a hydrogen bond acceptor, mimicking kinase inhibitors like imatinib .

Biological Activity

The compound 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for this compound is C23H14BrF3N2SC_{23}H_{14}BrF_3N_2S with a molecular weight of approximately 503.33 g/mol. The structural characteristics include a thiazole ring that is substituted with bromophenyl and trifluoromethoxy groups, which are crucial for its biological activity.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. For this compound, a typical synthetic route may include:

  • Formation of Thiazole Ring : Reacting an appropriate bromo and trifluoromethoxy-substituted phenyl amine with a thioketone or thioamide.
  • Purification : Employing recrystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Compound Microbial Strain Activity (MIC)
This compoundE. coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

Anticancer Activity

In vitro studies have assessed the anticancer potential against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The Sulforhodamine B (SRB) assay has been commonly used to evaluate cytotoxicity.

Cell Line IC50 (µM)
MCF-70.75
A5490.43

The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways like PI3K/Akt.

Case Studies

A recent study synthesized a series of thiazole derivatives, including the target compound, and evaluated their biological activities. The findings indicated that derivatives with halogen substitutions showed enhanced activity against resistant microbial strains and exhibited lower cytotoxicity towards normal cells compared to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethoxy enhances the lipophilicity and bioavailability of the compound, contributing to its increased activity. The bromine atom's position on the phenyl ring also plays a crucial role in modulating biological interactions.

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